3-[4-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine
Description
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-29-19-10-8-17(9-11-19)25-20(16-3-2-12-22-13-16)23-24-21(25)30-14-15-4-6-18(7-5-15)26(27)28/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMZRHRTUBSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Compounds featuring triazole rings have been shown to possess antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The presence of the nitrophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
-
Anticancer Potential
- The compound has been explored for its potential as an anticancer agent. Similar triazole compounds have demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies suggest that triazole derivatives can act as inhibitors of protein kinases, which are critical in cancer signaling pathways.
-
Anti-inflammatory Effects
- The anti-inflammatory properties of triazole compounds are well-documented. Research indicates that they can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structure was found to correlate positively with its antimicrobial potency due to enhanced membrane permeability facilitated by the methoxy group .
Case Study 2: Anticancer Mechanism
Research featured in Cancer Research highlighted that a similar triazole compound inhibited the activity of specific kinases involved in the MAPK signaling pathway in breast cancer cells. The study concluded that such compounds could serve as potential therapeutic agents in cancer treatment by disrupting critical signaling pathways .
Case Study 3: Anti-inflammatory Properties
In an investigation published in Pharmacology & Therapeutics, researchers evaluated the anti-inflammatory effects of triazole derivatives in animal models of arthritis. The findings revealed a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential application in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : 4-{5-[(4-Nitrobenzyl)Sulfanyl]-4-Phenyl-4H-1,2,4-Triazol-3-Yl}Pyridine (RN: 325694-24-4)
- Key Difference : Position 4 substituent is phenyl instead of 4-methoxyphenyl.
- In antimicrobial studies, phenyl-substituted analogs showed moderate activity compared to methoxy derivatives, which exhibited enhanced solubility and bioavailability .
Compound B : 4-{4-(4-Methylphenyl)-5-[(1-Naphthylmethyl)Sulfanyl]-4H-1,2,4-Triazol-3-Yl}Pyridine (RN: 738592-83-1)
- Key Difference : Position 5 substituent is 1-naphthylmethylsulfanyl instead of 4-nitrobenzyl.
- Impact : The naphthyl group increases lipophilicity, improving membrane permeability but possibly reducing water solubility. This compound demonstrated higher antifungal activity against Aspergillus niger compared to nitrobenzyl derivatives, suggesting that bulky aromatic groups enhance binding to fungal enzymes .
Compound C : 4-[5-[(4-Fluorobenzyl)Sulfanyl]-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Pyridine (RN: 499124-47-9)
- Key Difference : Position 5 substituent is 4-fluorobenzylsulfanyl.
- Fluorinated analogs showed superior antibacterial activity against E. coli and S. aureus compared to nitro-substituted compounds, likely due to improved target affinity .
Electronic and Steric Effects
Q & A
Q. What are the standard synthetic routes for preparing 3-[4-(4-methoxyphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazole core via cyclization of hydrazine intermediates (e.g., using isonicotinohydrazide and substituted thioureas) under reflux conditions in ethanol or DMF .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution. For example, reaction of the triazole-3-thiol intermediate with 4-nitrobenzyl halides in alkaline media (NaOH/MeOH) .
- Step 3 : Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .
Key Considerations : Solvent choice (DMF enhances coupling efficiency), catalyst use (Pd/C for hydrogenation steps), and reaction time (6–8 hrs for sulfone formation) .
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy group at δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (calculated for : 432.41 g/mol) .
- Elemental Analysis : Ensures purity (>95% C, H, N content) .
Advanced Tip : X-ray crystallography resolves ambiguities in stereochemistry or regioselectivity .
Q. What preliminary biological screening assays are relevant for this compound?
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric assays .
- Antimicrobial Activity : Agar diffusion assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in sulfanyl group incorporation?
- Temperature : Lower temps (0–5°C) favor sulfoxide intermediates; higher temps (50–60°C) drive sulfone formation .
- Oxidant Selection : Hydrogen peroxide (30%) for sulfoxides vs. mCPBA for sulfones .
- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity of thiol intermediates .
Data-Driven Example :
| Reaction Type | Optimal Temp (°C) | Oxidant | Yield (%) |
|---|---|---|---|
| Sulfoxide | 0–5 | 75–80 | |
| Sulfone | 50–60 | mCPBA | 65–70 |
Q. How to resolve contradictions in bioactivity data across structural analogs?
- SAR Analysis : Compare substituent effects (e.g., 4-nitrophenyl vs. 4-fluorophenyl on IC values) .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinity variations due to nitro group electron-withdrawing effects .
- Meta-Analysis : Cross-reference bioactivity datasets from analogs (e.g., triazoles with benzylsulfanyl vs. naphthylsulfanyl groups) .
Q. What strategies mitigate degradation during long-term storage?
- Stability Studies : Monitor via HPLC under varying conditions (pH, light, temperature).
- Formulation : Lyophilization with cryoprotectants (trehalose) or storage in amber vials at -20°C .
Critical Finding : Sulfanyl groups are prone to oxidation; argon-blanketed vials reduce degradation by 40% .
Q. How to design experiments validating the compound’s mechanism of action?
- Kinetic Studies : Time-dependent enzyme inhibition assays (e.g., NADPH depletion in CYP450 systems) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to target proteins .
- CRISPR-Cas9 Knockout Models : Confirm target specificity using gene-edited cell lines .
Methodological Guidance for Data Contradictions
Q. Conflicting solubility data in polar vs. nonpolar solvents: How to reconcile?
Q. Discrepancies in reported melting points: What factors contribute?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
